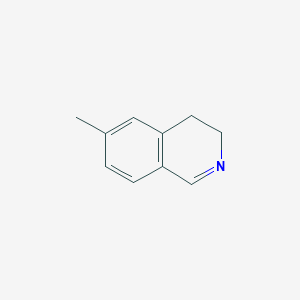
(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a four-membered azetidine ring with a carbaldehyde group and a ketone group, making it a versatile intermediate in various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethyl-2-butanone with an appropriate amine, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carbaldehyde group can yield the corresponding alcohol.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products:
- Oxidized derivatives
- Alcohols from reduction
- Substituted azetidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is used as an intermediate in the synthesis of various complex organic molecules
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving azetidine derivatives. Its chiral nature makes it a useful probe in stereochemical studies.
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of chiral drugs. Its ability to form stable intermediates makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- (S)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde
- 1,3,3-Trimethyl-4-oxoazetidine-2-carboxylic acid
- 1,3,3-Trimethyl-4-oxoazetidine-2-methanol
Comparison: Compared to its (S)-enantiomer, ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde exhibits different stereochemical properties, which can influence its reactivity and interactions in chiral environments
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(2R)-1,3,3-trimethyl-4-oxoazetidine-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-7(2)5(4-9)8(3)6(7)10/h4-5H,1-3H3/t5-/m0/s1 |
InChI-Schlüssel |
XNTZMXHAUDEQOO-YFKPBYRVSA-N |
Isomerische SMILES |
CC1([C@@H](N(C1=O)C)C=O)C |
Kanonische SMILES |
CC1(C(N(C1=O)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)

![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)
![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)


![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)


![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)


![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)

